molecular formula C7H11NO6S B3416030 s-(2-Succinyl)cysteine CAS No. 547764-73-8

s-(2-Succinyl)cysteine

Cat. No.: B3416030
CAS No.: 547764-73-8
M. Wt: 237.23 g/mol
InChI Key: XPKKFTKCRVIDAG-WUCPZUCCSA-N
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Description

“S-(1,2-Dicarboxyethyl)cysteine” is an L-cysteine thioether where the hydrogen of the thiol group has been replaced by a 1,2-dicarboxyethyl group . It is a chemical modification that occurs in tissue proteins and is formed by a Michael addition of cysteine to fumaric acid .


Synthesis Analysis

The biosynthesis of cysteine, which is crucial and critically regulated by two enzymes, i.e., serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL), is available in bacteria and plants .


Molecular Structure Analysis

The molecule contains a total of 26 atoms. There are 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom . It contains a total of 25 bonds; 14 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 3 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 3 hydroxyl groups, and 1 sulfide .


Chemical Reactions Analysis

The reduction of disulfide bonds in proteins under weakly acidic conditions by use of 2-aminothiophenol has been reported . Also, the effects of S-(1,2-dicarboxyethyl) glutathione (DCEG) and S-(1,2-dicarboxyethyl) cysteine (DCEC) on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils have been investigated .


Physical and Chemical Properties Analysis

The boiling point of S-(1,2-Dicarboxyethyl)cysteine is predicted to be 458.1±45.0 °C . The density is predicted to be 1.620±0.06 g/cm3 . The pKa is predicted to be 2.03±0.10 .

Scientific Research Applications

Respiratory Medicine Application

S-carboxymethyl-L-cysteine, a derivative of the sulfur-containing amino acid cysteine, has been primarily utilized in respiratory medicine. Although initially thought to have a simple metabolic pattern, later research indicated more complex interactions with intermediary metabolism, suggesting polymorphic influences and circadian rhythms in its effects. This variability may explain differing therapeutic responses among patients (Mitchell & Steventon, 2012).

Role in Cataract Formation

S-(1,2-Dicarboxyethyl)glutathione and S-(1,2-dicarboxyethyl)L-cysteine have been identified in lenses of various vertebrates and were studied during cataract formation induced by galactose in rats (Tsuboi et al., 1984).

Redox Proteomics

In redox proteomics, the reactivity of cysteine residues plays a crucial role. Differential alkylation-based methods have been developed to study S-nitrosylation and S-sulfenylation in proteins, highlighting the importance of cysteine in understanding intracellular redox signaling and its associations with health and disease (Wojdyla & Rogowska-Wrzesińska, 2015).

Chemical Modification of Tissue Proteins

S-(2-Succinyl)cysteine, a chemical modification of tissue proteins by a Krebs cycle intermediate, has been identified in human plasma albumin, skin collagen, and rat skeletal muscle proteins. It increases with age in human skin collagen and is more abundant in diabetic rats, suggesting a role in metabolic regulation (Alderson et al., 2006).

Quantitative Reactivity Profiling of Proteomes

Quantitative reactivity profiling of cysteine residues in proteomes has been used to identify hyper-reactive cysteines that specify a range of biochemical activities, including catalysis and oxidative modification. This approach has potential applications in discovering functional cysteines in uncharacterized proteins (Weerapana et al., 2010).

L-Cysteine Metabolism and Nutritional Implications

L-Cysteine metabolism is significant for cellular homeostasis, serving as a precursor for proteins, GSH, hydrogen sulfide, and taurine. This has implications in both therapeutic and nutritional contexts for improving health in animals and humans (Yin et al., 2016).

Control of Oxidative Posttranslational Cysteine Modifications

Cysteine residues in proteins play critical roles in signaling, protein interactions, and catalysis. The control of oxidative posttranslational modifications of cysteine residues is a focus of drug design and pesticide development, highlighting the importance of cysteine modifications in biology and medicine (Jacob et al., 2012).

Mechanism of Action

Target of Action

S-(2-Succinyl)Cysteine (2SC) is a chemical modification of proteins, which occurs through the reaction of fumarate, an intermediate of the tricarboxylic acid cycle, with the thiol groups in proteins . This process is known as succination . The primary targets of 2SC are proteins, specifically at their cysteine residues . This modification plays a crucial role in enzyme dysfunction .

Mode of Action

The mode of action of 2SC involves the non-enzymatic reaction of fumarate with the thiol group of cysteine via the Michael addition reaction, resulting in the formation of this compound . This modification of the thiol group by fumarate induces dysfunction in proteins and hyposecretion of cytokines .

Biochemical Pathways

The biochemical pathway involved in the action of 2SC is the tricarboxylic acid cycle, where fumarate, an intermediate, reacts with the thiol groups in proteins . The increase in 2SC is a direct result of the accumulation of fumarate in tissues to cope with mitochondrial stress in conditions such as diabetes and obesity .

Pharmacokinetics

control rats . This suggests that the bioavailability of 2SC may be influenced by factors such as age and health conditions.

Result of Action

The result of the action of 2SC is the dysfunction of proteins and the hyposecretion of cytokines . This can contribute to disease progression in conditions associated with elevated fumarate levels, including diabetes, obesity, and certain cancers .

Action Environment

The action of 2SC is influenced by environmental factors such as the presence of high blood sugar levels, which can increase the level of succination . Furthermore, the metabolism in the brain and kidneys is highly affected by aging, reflecting differing metabolism and enhanced oxidative stress in each organ .

Future Directions

The effects of S-(1,2-dicarboxyethyl) glutathione (DCEG) and S-(1,2-dicarboxyethyl) cysteine (DCEC) on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils have been investigated . This suggests potential future directions in understanding the role of these compounds in human health.

Biochemical Analysis

Biochemical Properties

S-(2-Succinyl)Cysteine plays a significant role in biochemical reactions. It is formed by a non-enzymatic reaction of fumarate, an intermediate in the tricarboxylic acid cycle, to a thiol group of cysteine via the Michael addition reaction . This modification of the thiol group by fumarate induces dysfunction in proteins and hyposecretion of cytokines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been identified as a biomarker of mitochondrial stress in obesity and diabetes . The increase in this compound is a direct result of tissue accumulation of fumarate in response to nutrient excess and resultant mitochondrial stress in diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is formed by a Michael addition reaction of cysteine sulfhydryl groups with fumarate at physiological pH . Fumarate, but not succinate, inactivates the sulfhydryl enzyme, glyceraldehyde-3-phosphate dehydrogenase in vitro, in concert with the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The level of this compound in the brain was higher than that in other tissues, and its accumulation significantly increased with age .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, succination was not increased in most tissues in the db/db model of diabetes, but it was increased in all adipose beds of type 2 diabetic and diet-induced obese mice in comparison to their controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a post-translational modification of proteins, formed by the reaction of fumarate, an intermediate of the tricarboxylic acid cycle, with cysteine residues in proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The fumarate content in the brain was similar to that in the liver and kidney at 4 and 12 weeks of age .

Subcellular Localization

It is known that the thiol group of cysteine in proteins plays an important role in vivo; it represents a part of the substrate-binding site on an enzyme, and is involved in protein conformation via disulfide bond formation .

Properties

IUPAC Name

2-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)/t3-,4?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKFTKCRVIDAG-WUCPZUCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547764-73-8
Record name S-(2-Succinyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547764738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-SUCCINYL)CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9KEV171H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is S-(2-succinyl)cysteine (2SC) and how is it formed?

A: this compound (2SC), also known as S-(1,2-Dicarboxyethyl)cysteine, is a non-enzymatic modification of cysteine residues in proteins. It is formed through a Michael addition reaction between the thiol group of cysteine and fumarate, an intermediate in the Krebs cycle. [, , , , ]

Q2: Why is 2SC considered a biomarker of mitochondrial stress?

A: 2SC formation is elevated under conditions of mitochondrial stress. This is because mitochondrial stress can lead to an accumulation of fumarate, which then reacts with cysteine residues to form 2SC. [, , , , , ]

Q3: What is the significance of 2SC in diabetes?

A: Studies have shown that 2SC levels are significantly increased in adipose tissue of diabetic mice and in the muscle of streptozotocin-induced diabetic rats. [, , , , ] This increase is attributed to elevated glucose levels, which lead to increased flux through the Krebs cycle and subsequent fumarate accumulation. [, ]

Q4: How does 2SC affect glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity?

A: 2SC can irreversibly modify cysteine residues in GAPDH, a key enzyme involved in glycolysis. This modification has been shown to decrease the specific activity of GAPDH both in vitro and in vivo. [, ]

Q5: How does 2SC formation affect adiponectin?

A: Research suggests that succination of adiponectin at cysteine-39, a residue crucial for forming trimers, hinders its assembly into higher molecular weight structures. Consequently, the secretion of adiponectin from adipocytes is reduced. [, ] This is significant because decreased plasma adiponectin levels are associated with type 2 diabetes. []

Q6: Can 2SC be used as a diagnostic marker for diseases?

A: 2SC shows promise as a potential biomarker for diseases associated with mitochondrial dysfunction. For example, elevated serum 2SC levels have been observed in patients with non-diabetic nephropathy, suggesting its potential as a marker for kidney function. [] Similarly, 2SC accumulation is a robust indicator of FH mutations in hereditary leiomyomatosis and renal cell cancer (HLRCC). [] Immunohistochemical staining for 2SC has demonstrated high specificity and sensitivity in identifying HLRCC tumors. []

Q7: What are the implications of 2SC in pyroptosis?

A: Recent studies have revealed that fumarate, and by extension 2SC formation, can inhibit pyroptosis, an inflammatory form of cell death. Fumarate modifies critical cysteine residues in gasdermin D (GSDMD), preventing its interaction with caspases and subsequent pore formation. [, , ] This finding provides a novel mechanism for the anti-inflammatory effects of dimethyl fumarate (DMF), a drug used to treat multiple sclerosis. []

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